Cas no 32764-98-0 (2H-Pyran-2-one,tetrahydro-6-(3-penten-1-yl)-)
2H-Pyran-2-one,tetrahydro-6-(3-penten-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-2-one,tetrahydro-6-(3-penten-1-yl)-
- 6-(3-Pentenyl)-tetrahydro-2H-pyran-2-one
- TETRAHYDRO-6-(3-PENTENYL)-2H-PYRAN-2-ONE
- 6-pent-3-enyl-tetrahydro-pyran-2-one
- Jasmine lactone
- JASMOLACTON
- Petal pyranone
- 8-Decen-5-olide, (E)-
- tetrahydro-6-(3E)-3-pentenyl-2H-pyran-2-one
- 32764-98-0
- 5P495PT4PN
- 2H-Pyran-2-one, tetrahydro-6-(3E)-3-penten-1-yl-
- AKOS006327495
- FEMA No. 4441, E-
- dec-8-eno-1,5-lactone
- (E)-6-(Pent-3-en-1-yl)tetrahydro-2H-pyran-2-one
- UNII-7X6V7238MB
- CHEBI:180937
- NBCMACYORPIYNY-NSCUHMNNSA-N
- ?(Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one
- 2H-Pyran-2-one, tetrahydro-6-(3E)-3-pentenyl-
- UNII-5P495PT4PN
- 8-Decen-5-olide
- 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)-
- (+/-)-8-DECEN-5-OLIDE, (E)-
- 7X6V7238MB
- 6-[(3E)-PENT-3-EN-1-YL]OXAN-2-ONE
- (E)-tetrahydro-6-(3-pentenyl)-2H-pyran-2-one
- 6-[(E)-pent-3-enyl]oxan-2-one
- (E)-jasmolactone
- 6-(Pent-3-en-1-yl)oxan-2-one
- 6-[(3E)-pent-3-en-1-yl]tetrahydro-2H-pyran-2-one
- Q27268971
- EC 251-201-7
- trans-.gamma.-jasmine lactone
- (E)-6-(pent-3-enyl)tetrahydro-2H-pyran-2-one
- 2H-Pyran-2-one, tetrahydro-6-(3-pentenyl)-, (E)-
- 75253-68-8
- (+-)-8-Decen-5-olide, (E)-
- SCHEMBL1291839
- FEMA 1441
- CHEBI:167499
- tetrahydro-6-(3E)-3-penten-1-yl-2H-pyran-2-one
- 6-(Pent-3-en-1-yl)tetrahydro-2H-pyran-2-one
- EINECS 251-201-7
- (e)-8-decen-5-olide
- MFCD09834514
-
- MDL: MFCD09834514
- Inchi: 1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3/b3-2+
- InChI Key: NBCMACYORPIYNY-NSCUHMNNSA-N
- SMILES: O1C(CCCC1CC/C=C/C)=O
Computed Properties
- Exact Mass: 168.11500
- Monoisotopic Mass: 168.11503
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2.3
Experimental Properties
- Density: 0.962
- Boiling Point: 281.5°Cat760mmHg
- Flash Point: 113.1°C
- Refractive Index: 1.462
- PSA: 26.30000
- LogP: 2.43840
- FEMA: 4441 | 8-DECEN-5-OLIDE
2H-Pyran-2-one,tetrahydro-6-(3-penten-1-yl)- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
2H-Pyran-2-one,tetrahydro-6-(3-penten-1-yl)- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-Pyran-2-one,tetrahydro-6-(3-penten-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W444165-SAMPLE |
Jasmolactone |
32764-98-0 | ≥95% | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W444165-100G |
Jasmolactone |
32764-98-0 | 100g |
¥3118.48 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W444165-500G |
Jasmolactone |
32764-98-0 | 500g |
¥12313.86 | 2023-11-12 | ||
| abcr | AB588410-1g |
Jasmolactone; . |
32764-98-0 | 1g |
€133.40 | 2024-07-24 | ||
| abcr | AB588410-5g |
Jasmolactone; . |
32764-98-0 | 5g |
€228.10 | 2024-07-24 | ||
| 1PlusChem | 1P00C7I8-1g |
6-(3-Pentenyl)-tetrahydro-2H-pyran-2-one |
32764-98-0 | 95 - 100% (GC) | 1g |
$92.00 | 2024-05-05 | |
| 1PlusChem | 1P00C7I8-5g |
6-(3-Pentenyl)-tetrahydro-2H-pyran-2-one |
32764-98-0 | 95 - 100% (GC) | 5g |
$158.00 | 2024-05-05 |
2H-Pyran-2-one,tetrahydro-6-(3-penten-1-yl)- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2H-Pyran-2-one,tetrahydro-6-(3-penten-1-yl)-
Recent Advances in the Study of 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)- (CAS: 32764-98-0) in Chemical Biology and Pharmaceutical Research
The compound 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)- (CAS: 32764-98-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 2H-Pyran-2-one derivatives as key intermediates in the synthesis of bioactive molecules. The specific derivative with the CAS number 32764-98-0 has been investigated for its role in modulating enzymatic activity and interacting with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of certain inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.
In terms of synthesis, novel methodologies have been developed to optimize the production of 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)-. A team at MIT reported a catalytic asymmetric synthesis approach that significantly improves yield and enantioselectivity, addressing previous challenges in its large-scale production. This advancement is particularly relevant for pharmaceutical applications where purity and scalability are critical.
From a pharmacological perspective, preliminary in vitro and in vivo studies have shown promising results. The compound exhibits moderate cytotoxicity against certain cancer cell lines while showing low toxicity to normal cells, indicating a potential therapeutic window for oncology applications. However, further pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
The structural features of 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)-, particularly its α,β-unsaturated lactone moiety, have been identified as crucial for its biological activity. Computational modeling studies have provided insights into its binding interactions with various protein targets, offering a foundation for structure-activity relationship (SAR) optimization in drug design programs.
Looking forward, researchers are exploring the potential of this compound as a scaffold for developing new antimicrobial agents. Its activity against drug-resistant bacterial strains has been noted in recent screening studies, though the mechanism of action remains to be fully elucidated. This represents an important area for future investigation given the growing need for novel antibiotics.
In conclusion, 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)- (32764-98-0) represents a promising chemical entity with diverse potential applications in pharmaceutical development. Continued research into its synthetic optimization, biological mechanisms, and therapeutic potential is warranted. The compound's unique structural features and demonstrated bioactivities position it as an interesting candidate for further investigation in multiple therapeutic areas.
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